![molecular formula C15H18N2O2S B2391192 (Z)-N-(3-éthyl-4-méthoxy-7-méthylbenzo[d]thiazol-2(3H)-ylidène)cyclopropanecarboxamide CAS No. 868370-12-1](/img/structure/B2391192.png)
(Z)-N-(3-éthyl-4-méthoxy-7-méthylbenzo[d]thiazol-2(3H)-ylidène)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as BMVC, is a novel fluorescent probe that has been widely used in scientific research. BMVC has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
Mécanisme D'action
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide functions as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process upon excitation by light. The PET process results in a change in the fluorescence intensity of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, which can be used to detect changes in the environment surrounding the probe. The mechanism of action of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide has been extensively studied and is well understood.
Biochemical and physiological effects:
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used in a variety of cell types, including cancer cells, neurons, and immune cells. N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide has been shown to be a useful tool for studying cellular signaling pathways, oxidative stress, and metal ion homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide in lab experiments include its high sensitivity and selectivity, its ability to detect changes in the environment surrounding the probe, and its compatibility with a variety of cell types and assays. The limitations of using N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide include its relatively low yield during synthesis and its dependence on light for excitation.
Orientations Futures
There are many future directions for the use of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide in scientific research. One direction is the development of new synthesis methods to increase the yield of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide. Another direction is the application of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide in vivo for imaging and detection of pathological conditions. Additionally, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide could be used in combination with other probes to study complex biological processes. Overall, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a valuable tool in scientific research and has many potential applications in the future.
Méthodes De Synthèse
The synthesis of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide involves the reaction of 3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of triethylamine and dimethylformamide, and the product is purified using column chromatography. The yield of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is typically around 70%.
Applications De Recherche Scientifique
- Des chercheurs ont étudié la capacité antioxydante de la lignine, qui est étroitement liée à sa teneur en méthoxyle. Comprendre le rôle des groupes méthoxyles dans le piégeage des radicaux peut éclairer des stratégies pour améliorer les propriétés antioxydantes dans divers matériaux .
- Des chercheurs ont exploré comment les variations des isotopes du méthoxyle peuvent fournir des informations sur l'origine géographique et l'authenticité des biomatériaux .
- La teneur en méthoxyle du composé joue un rôle crucial dans la détermination de la réactivité de la lignine et de ses applications potentielles .
- Les terpénoïdes méthoxylés jouent un rôle défensif en inhibant la biosynthèse des lipides chez les herbivores. Cette régulation métabolique permet aux plants de tabac d'éviter l'autotoxicité tout en se défendant contre les herbivores .
- Des chercheurs ont synthétisé et exploré les trifluorométhylpyridines en tant qu'éléments structuraux clés dans divers composés bioactifs .
Activité antioxydante et de piégeage des radicaux
Traceurs isotopiques pour les études environnementales
Analyse de la lignine et valorisation de la biomasse
Mécanismes de défense biologiques
Applications agrochimiques et pharmaceutiques
Réactions de clivage dans les procédés de pulpage alcalin
En résumé, la teneur en méthoxyle du composé influence son comportement dans divers contextes, des propriétés antioxydantes aux traceurs isotopiques et aux mécanismes de défense biologiques. Les chercheurs continuent d'explorer ses applications dans différentes disciplines, ce qui en fait un sujet d'étude fascinant au sein de la communauté scientifique . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-17-12-11(19-3)8-5-9(2)13(12)20-15(17)16-14(18)10-6-7-10/h5,8,10H,4,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFBADZEVXCGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3CC3)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

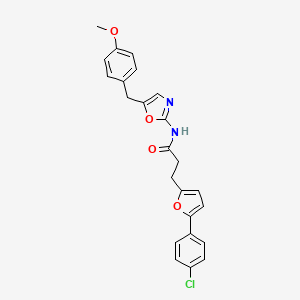
![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)
![1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2391114.png)
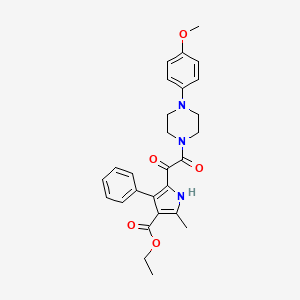

![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)

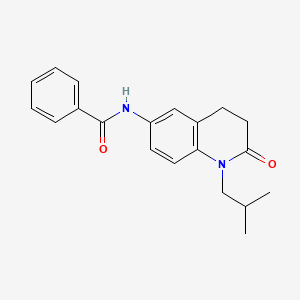

![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)
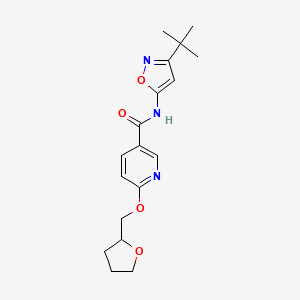
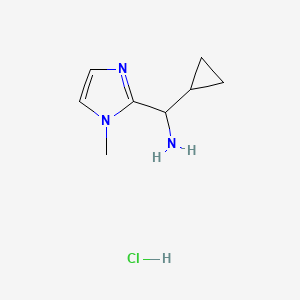
![1,3,6,7-tetramethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391130.png)
